h-d-Lys(boc)-ome.hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

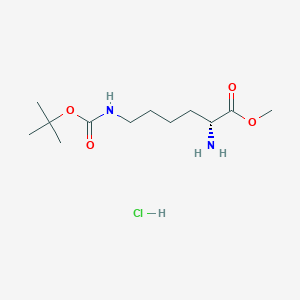

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANRHOPPXCBHGI-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692806 | |

| Record name | Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66494-53-9 | |

| Record name | Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of H-D-Lys(Boc)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the chemical properties and applications of H-D-Lys(Boc)-OMe.HCl, a critical building block in modern peptide synthesis and drug discovery. As a chiral, orthogonally protected amino acid derivative, understanding its behavior is paramount for its effective utilization in the synthesis of complex peptides and other specialized molecules. This document provides not only a summary of its key characteristics but also detailed experimental protocols and the scientific rationale behind its use.

Core Molecular Attributes of this compound

This compound, or (R)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, is a derivative of the amino acid D-lysine. Its structure is characterized by three key functionalities, each playing a distinct role in its synthetic applications: a free amine at the alpha-carbon, a methyl ester protecting the carboxyl group, and a tert-butyloxycarbonyl (Boc) group protecting the epsilon-amino group of the side chain.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₅ClN₂O₄ | |

| Molecular Weight | 296.79 g/mol | |

| Appearance | White to off-white solid/powder | [1] |

| CAS Number | 66494-53-9 | [2] |

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.

Physicochemical Properties: Solubility and Stability

A thorough understanding of the solubility and stability of this compound is essential for its proper storage and use in reactions.

Solubility:

Stability and Storage:

For long-term storage, it is recommended to keep this compound in a cool, dry place. As a solid, it can be stored at room temperature. For extended periods, storage at -20°C is advisable to minimize any potential degradation.

The Strategic Role in Peptide Synthesis

The unique trifunctional nature of this compound makes it a valuable reagent in solution-phase and solid-phase peptide synthesis. The orthogonal protection strategy is central to its utility.

Key Reactions and Experimental Protocols

The following sections provide detailed, field-tested protocols for the primary transformations involving this compound.

Peptide Coupling: Formation of the Amide Bond

The free α-amine of this compound allows for its coupling to the C-terminus of a growing peptide chain or an N-protected amino acid. A standard and reliable method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). HOBt acts as a racemization suppressant and improves coupling efficiency.

Experimental Protocol: EDC/HOBt Coupling

This protocol describes the coupling of an N-Boc protected amino acid to the free α-amine of this compound.

Materials:

-

This compound

-

N-Boc-protected amino acid (e.g., Boc-Phe-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization of the Amine:

-

Dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.

-

Add DIPEA (1.1 eq.) to the solution and stir at room temperature for 20-30 minutes. This deprotonates the amine hydrochloride to the free amine, which is necessary for the coupling reaction.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve the N-Boc-protected amino acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Add EDC.HCl (1.2 eq.) to the cooled solution and stir for 15-20 minutes at 0 °C. This forms a highly reactive HOBt-ester intermediate.

-

-

Coupling Reaction:

-

To the activated carboxylic acid solution, add the neutralized amine solution from step 1.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up:

-

Dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Deprotection of the ε-Amino Group

The Boc protecting group on the side chain is stable to the conditions of peptide coupling but can be selectively removed under acidic conditions. This allows for subsequent modification of the lysine side chain, such as branching or the attachment of labels. The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.

Experimental Protocol: Boc Deprotection with HCl in Dioxane

This protocol describes a reliable method for the removal of the Boc group.[3][4]

Materials:

-

Boc-protected lysine derivative

-

4 M Hydrogen Chloride (HCl) in 1,4-dioxane

-

Anhydrous diethyl ether

-

Anhydrous 1,4-dioxane (if needed for dissolution)

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected lysine derivative in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask. If the substrate is soluble in the HCl/dioxane solution, it can be added directly.

-

Cool the flask to 0 °C in an ice bath.

-

-

Deprotection:

-

Slowly add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl per Boc group) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Isolation:

-

Upon completion, remove the solvent and excess HCl by rotary evaporation under reduced pressure.

-

To the resulting residue, add cold, anhydrous diethyl ether to precipitate the deprotected amine as its hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected Chemical Shifts):

The proton NMR spectrum would be expected to show characteristic signals for the various protons in the molecule. The exact chemical shifts will be influenced by the solvent used. For reference, the ¹H NMR spectrum of the related α-Fmoc-ε-Boc-lysine shows distinct signals for the different methylene groups of the lysine backbone and the protecting groups.[5]

¹³C NMR Spectroscopy (Expected Chemical Shifts):

The carbon NMR would display distinct signals for each of the 12 unique carbon atoms in the molecule. The carbonyl carbons of the ester and the carbamate would appear downfield, while the aliphatic carbons of the lysine side chain and the Boc group would be found upfield. Data for the related Fmoc-L-Lys(Boc)-OH-13C can be used as a reference for expected chemical shift ranges.[6]

Infrared (IR) Spectroscopy (Expected Absorption Bands):

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Around 3300-3400 cm⁻¹ (from the amine and amide).

-

C-H stretching: Around 2850-3000 cm⁻¹.

-

C=O stretching (ester): Around 1740 cm⁻¹.

-

C=O stretching (Boc carbamate): Around 1690-1710 cm⁻¹.

-

N-H bending: Around 1520-1540 cm⁻¹.

For comparison, the FTIR spectrum of Fmoc-Lys(Boc)-OH shows characteristic peaks for these functional groups.[7]

Mass Spectrometry (Expected Fragmentation):

In mass spectrometry, the molecular ion peak would be expected. Common fragmentation patterns for N-Boc protected amino acid esters would involve the loss of the Boc group (a neutral loss of 100 Da) or cleavage at the ester functionality.

Synthesis of this compound

The synthesis of this compound can be achieved from D-lysine. A common strategy involves the selective protection of the ε-amino group followed by esterification of the carboxylic acid. A patent describes a method for the synthesis of the L-isomer, which can be adapted for the D-isomer.[8] The general approach involves the selective liberation of the α-amino group of lysine methyl ester hydrochloride in a buffered system, which then allows for the selective reaction of the ε-amino group with Boc anhydride.

Conclusion

This compound is a cornerstone reagent for the synthesis of peptides and other complex molecules where the stereochemistry and selective functionalization of a lysine residue are critical. Its well-defined chemical properties and the robust protocols for its use in peptide coupling and deprotection reactions make it an indispensable tool for researchers in chemistry, biology, and medicine. The information and protocols provided in this guide are intended to empower scientists to utilize this versatile building block with confidence and precision in their research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride - Google Patents [patents.google.com]

Introduction: Decoding the Molecular Architecture and Strategic Importance

An In-depth Technical Guide to H-D-Lys(Boc)-OMe.HCl: A Chiral Building Block for Advanced Peptide Therapeutics

This compound, chemically known as Methyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride, is a highly specialized amino acid derivative that serves as a critical building block in synthetic peptide chemistry. Its structure is multifaceted, incorporating three key features that dictate its function: a D-chiral center, a side-chain Boc protecting group, and a C-terminal methyl ester. This combination makes it an invaluable tool for the synthesis of peptides with enhanced therapeutic properties.

The "D" designation signifies that it is the D-enantiomer, or mirror image, of the naturally occurring L-lysine. The incorporation of D-amino acids is a cornerstone strategy in modern drug development to confer proteolytic resistance.[1][2][3] Peptides constructed with D-amino acids are not readily recognized by endogenous proteases, which are stereospecific for L-amino acids. This "chiral shield" dramatically increases the peptide's in-vivo half-life and bioavailability, transforming transient biological messengers into viable drug candidates.[2][4]

The molecule is further functionalized with two orthogonal protecting groups:

-

Nε-Boc Group: The epsilon (ε) amino group on the lysine side chain is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is acid-labile, meaning it can be selectively removed under mild acidic conditions, leaving other parts of the molecule intact.[5][6]

-

C-Terminal Methyl Ester (-OMe): The carboxylic acid is protected as a methyl ester. This group is stable to the acidic conditions used to remove the Boc group but can be cleaved by saponification (hydrolysis with a base).[7][8]

This dual-protection scheme allows for precise, regioselective control during peptide synthesis, primarily in solution-phase methodologies. The hydrochloride (.HCl) salt form enhances the compound's stability and solubility in polar solvents.

Physicochemical and Handling Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Methyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride | [9][10] |

| Synonyms | N-epsilon-Boc-D-lysine methyl ester hydrochloride | [10][11] |

| CAS Number | 66494-53-9 | [9][10] |

| Molecular Formula | C12H25ClN2O4 | [9][12] |

| Molecular Weight | 296.79 g/mol | [9][12] |

| Appearance | White to off-white powder | [10][13] |

| Melting Point | 158-159 °C | [12] |

| Purity | Typically ≥98% (TLC, HPLC) | [13] |

| Storage | Store at 0-8 °C, keep dry | [13] |

Molecular Structure Visualization

The diagram below illustrates the specific arrangement of functional groups in this compound.

Caption: Chemical structure of this compound.

Core Application: A Workflow for Solution-Phase Peptide Elongation

This compound is primarily designed for stepwise peptide synthesis in solution. The following protocol outlines a validated workflow for coupling this building block to a peptide chain that has a free carboxylic acid terminus (Peptide-COOH).

Experimental Workflow Diagram

Caption: Solution-phase peptide coupling workflow.

Step-by-Step Coupling Protocol

This protocol describes the coupling of this compound to an N-terminally protected peptide acid (e.g., Fmoc-Peptide-OH).

-

Neutralization of the Amino Acid:

-

Action: Dissolve this compound (1.2 equivalents relative to the peptide acid) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Causality: The hydrochloride salt protonates the reactive α-amino group, rendering it non-nucleophilic. A base is required to liberate the free amine for the coupling reaction.

-

Action: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.2 equivalents), dropwise while stirring. Stir for 15-20 minutes.

-

Causality: Using a sterically hindered, non-nucleophilic base prevents unwanted side reactions, ensuring it only acts as a proton scavenger.

-

-

Activation of the Peptide Carboxyl Group:

-

Action: In a separate flask, dissolve the N-protected peptide acid (1.0 equivalent) in anhydrous DMF.

-

Action: Add a coupling reagent such as HBTU (1.15 equivalents) and an activator base like DIPEA (2.5 equivalents). Stir at room temperature for 10-15 minutes.

-

Causality: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (an active ester).[14][15] This intermediate is susceptible to nucleophilic attack by the amino group of the lysine derivative, facilitating efficient amide bond formation.[16]

-

-

Peptide Bond Formation (Coupling):

-

Action: Slowly transfer the neutralized H-D-Lys(Boc)-OMe solution from Step 1 into the activated peptide solution from Step 2.

-

Action: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion.

-

Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting peptide acid is consumed.

-

-

Work-up and Purification:

-

Action: Quench the reaction with a mild aqueous acid (e.g., 5% citric acid solution) and extract the product into an organic solvent like ethyl acetate.

-

Causality: The aqueous wash removes water-soluble byproducts from the coupling reagents and any remaining salts.

-

Action: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Action: Purify the resulting crude product using flash column chromatography on silica gel to yield the pure, protected peptide.

-

Orthogonal Deprotection Strategies: The Key to Stepwise Synthesis

The utility of this compound lies in the differential stability of its protecting groups.

Nε-Boc Group Removal (Acidolysis)

The Boc group is designed for removal under acidic conditions, a process known as acidolysis.[17]

-

Mechanism: The acid (e.g., Trifluoroacetic acid, TFA) protonates the carbonyl oxygen of the Boc group. This initiates the collapse of the carbamate, releasing a stable tert-butyl cation, carbon dioxide, and the free amine.[18][19]

-

Protocol:

-

Dissolve the Boc-protected peptide in Dichloromethane (DCM).

-

Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[17]

-

Stir at room temperature for 30-60 minutes.

-

Remove the solvent and excess TFA in vacuo. The product is typically obtained as a TFA salt.

-

-

Causality: The high stability of the tertiary carbocation intermediate drives the reaction forward under mild acidic conditions that leave the methyl ester and peptide bonds intact.[6]

Methyl Ester Group Removal (Saponification)

The methyl ester is removed by base-catalyzed hydrolysis.

-

Mechanism: A hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield the carboxylate anion and methanol.

-

Protocol:

-

Dissolve the peptide methyl ester in a solvent mixture such as THF/water.

-

Cool to 0 °C and add an aqueous solution of Lithium Hydroxide (LiOH) (1.0-1.5 equivalents).

-

Stir and monitor the reaction by HPLC or TLC.

-

Upon completion, carefully neutralize the mixture with a mild acid (e.g., 1N HCl) to pH ~7 to protonate the carboxylate.

-

Extract the product into an appropriate organic solvent.

-

-

Causality: The ester is stable to acid but susceptible to nucleophilic attack by a strong base, demonstrating the principle of orthogonality which is fundamental to complex peptide synthesis.[7][16]

Quality Control and Analytical Characterization

Validation of the final product's identity and purity is a non-negotiable step in synthesis.

| Analytical Method | Purpose | Expected Outcome |

| HPLC (High-Performance Liquid Chromatography) | Assess purity and monitor reaction completion. | A single major peak corresponding to the desired product with purity >95%. |

| MS (Mass Spectrometry) | Confirm molecular weight and identity. | The observed mass should match the calculated mass of the target peptide. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Elucidate the detailed chemical structure and confirm the presence of key functional groups. | Characteristic peaks for the Boc group (~1.4 ppm), methyl ester (~3.7 ppm), and peptide backbone protons. |

| Amino Acid Analysis (AAA) | Verify the amino acid composition and quantify the peptide.[20][21] | After acid hydrolysis, the analysis should show the correct stoichiometric ratio of all constituent amino acids.[22][23] |

Safety, Handling, and Storage

As a laboratory chemical, this compound requires appropriate handling procedures.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[24]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or fume hood.[9][24]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) to prevent degradation.[13]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for the design of next-generation peptide therapeutics. Its unique combination of D-chirality and orthogonal protecting groups provides medicinal chemists with precise control over peptide architecture. By leveraging this building block, researchers can systematically enhance the stability, bioavailability, and ultimately, the clinical potential of novel peptide-based drugs. Understanding its chemical properties, reaction workflows, and analytical validation is essential for its effective application in the rigorous environment of drug discovery and development.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. peptide.com [peptide.com]

- 12. chembk.com [chembk.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. jk-sci.com [jk-sci.com]

- 19. BOC Protection and Deprotection [pt.bzchemicals.com]

- 20. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Amino Acid Analysis Overview [biosyn.com]

- 22. alfachemic.com [alfachemic.com]

- 23. Amino Acid Analysis: A Comprehensive Overview - Creative Proteomics [creative-proteomics.com]

- 24. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to H-D-Lys(Boc)-OMe.HCl: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of H-D-Lys(Boc)-OMe.HCl, a critical building block in modern peptide chemistry. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer field-proven insights into its strategic application, particularly focusing on the rationale behind its use in the synthesis of peptide-based therapeutics. We will explore its structural characteristics, physicochemical properties, and provide a detailed, validated protocol for its incorporation into a peptide sequence.

Core Concepts: Structure and Physicochemical Profile

This compound, systematically named (R)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, is a derivative of the natural amino acid lysine.[1] Its structure is strategically modified with protecting groups to control reactivity during peptide synthesis.

The key structural features are:

-

D-Configuration: The stereochemistry at the alpha-carbon is 'D' (dextrorotatory), the enantiomer of the naturally occurring 'L' configuration. This is a deliberate design choice to enhance the resulting peptide's stability.

-

Boc Protecting Group: The epsilon-amino group (Nε) of the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile group prevents the side chain from participating in unwanted reactions during peptide bond formation.

-

Methyl Ester: The C-terminus (carboxyl group) is protected as a methyl ester (-OMe). This prevents the amino acid from self-polymerizing and makes it suitable for solution-phase synthesis methodologies.

-

Hydrochloride Salt: The alpha-amino group (Nα) is protonated and forms a hydrochloride salt (.HCl). This enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately, while also rendering the Nα-amino group unreactive until it is neutralized in situ during the coupling reaction.

Below is a 2D representation of the this compound structure:

Image: 2D Structure of this compound (A visual representation of the chemical structure would be placed here in a full whitepaper.)

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 66494-53-9 | [1][2] |

| Molecular Formula | C₁₂H₂₅ClN₂O₄ | [1] |

| Molecular Weight | 296.79 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 158-159 °C | [5] |

| Solubility | Soluble in methanol, ethanol, and DMF | [5] |

| Purity | ≥98% (Typically by TLC or qNMR) | [3][4] |

| SMILES String | Cl.COC(=O)--INVALID-LINK--CCCCNC(=O)OC(C)(C)C | [4] |

The Strategic Rationale: Why Use the D-Configuration?

The incorporation of D-amino acids into peptide therapeutics is a cornerstone of modern drug design.[6] Peptides composed exclusively of natural L-amino acids are often susceptible to rapid degradation by endogenous proteases, leading to a short biological half-life and limited therapeutic efficacy.[6][7]

Expertise & Experience: From a drug development perspective, the primary motivation for substituting an L-amino acid with its D-enantiomer is to confer proteolytic resistance .[7][8][9] Proteolytic enzymes are highly stereospecific and generally do not recognize or cleave peptide bonds adjacent to a D-amino acid residue.[6][7] This seemingly minor stereochemical change can dramatically increase the peptide's stability and bioavailability in vivo.[7]

Furthermore, the introduction of a D-amino acid can have profound effects on the peptide's secondary structure. It can be used to induce or stabilize specific conformations, such as β-turns, which may be critical for optimal receptor binding and biological activity.[6][10] This conformational constraint can lock the peptide into its bioactive shape, enhancing its affinity for its target.

Application in Peptide Synthesis: A Validated Protocol

This compound is primarily utilized in solution-phase peptide synthesis . The methyl ester protection at the C-terminus makes it unsuitable for direct use in standard solid-phase peptide synthesis (SPPS) where a free carboxylic acid is required for coupling to the resin.

The following section details a self-validating, step-by-step protocol for a standard carbodiimide-mediated coupling reaction. This method is widely employed due to its efficiency and the availability of reagents.

Experimental Protocol: Solution-Phase Coupling of an N-Protected Amino Acid to this compound

This protocol describes the coupling of a generic N-terminally protected amino acid (e.g., Boc-Ala-OH) to the free Nα-amine of this compound.

Materials:

-

This compound

-

N-Boc-L-Alanine (or other N-protected amino acid) (1.0 eq.)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq.)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware, dried overnight

-

Magnetic stirrer and ice bath

Methodology:

-

Reagent Preparation:

-

In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

-

In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

-

-

Activation of the Carboxylic Acid:

-

Cool the solution containing the N-protected amino acid and HOBt to 0 °C in an ice bath.

-

Add EDC.HCl (1.2 eq.) to the cooled solution while stirring.

-

Causality: EDC is a zero-length crosslinker that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11][12] HOBt is added as a crucial additive; it reacts with this intermediate to form an HOBt-active ester. This secondary intermediate is more stable, less prone to side reactions (like N-acylurea formation), and highly effective at preventing racemization of the activated amino acid.[13]

-

-

Neutralization and Coupling:

-

To the separate solution of this compound, add DIPEA (2.5 eq.) and stir for 5-10 minutes at room temperature.

-

Causality: The first equivalent of DIPEA, a non-nucleophilic organic base, is required to neutralize the hydrochloride salt, thereby liberating the free Nα-amine as a nucleophile. The remaining base facilitates the coupling reaction.[14]

-

Slowly add the neutralized this compound solution to the activated N-protected amino acid solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring overnight (12-16 hours).

-

-

Reaction Monitoring (Self-Validation):

-

The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the new dipeptide product. This provides an internal checkpoint for reaction completion.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

-

Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Causality: The acidic wash removes unreacted amine and residual DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the crude product by silica gel column chromatography to obtain the pure, protected dipeptide.

-

Logical Workflow Diagram

The following diagram illustrates the key steps in the activation and coupling process.

References

- 1. Page loading... [guidechem.com]

- 2. peptide.com [peptide.com]

- 3. scbt.com [scbt.com]

- 4. H-Lys(Boc)-OMe 盐酸盐 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. lifetein.com [lifetein.com]

- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 12. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. bachem.com [bachem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Nε-Boc-D-lysine Methyl Ester Hydrochloride (CAS 66494-53-9): A Cornerstone in Modern Peptide Synthesis and Drug Development

This guide provides an in-depth technical overview of Nε-Boc-D-lysine methyl ester hydrochloride, a critical building block for researchers, chemists, and drug development professionals. We will delve into its chemical properties, mechanism of action in synthesis, and diverse applications, offering field-proven insights to optimize its use in the laboratory.

Executive Summary: The Strategic Importance of a Protected Amino Acid

Nε-Boc-D-lysine methyl ester hydrochloride (CAS 66494-53-9) is a derivative of the amino acid D-lysine, engineered for precise control in complex organic synthesis.[1] It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the epsilon-amino group (Nε) of the lysine side chain and a methyl ester protecting the C-terminal carboxylic acid.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a highly versatile reagent in solid-phase and solution-phase peptide synthesis.[1][3] Its unique configuration allows for the selective incorporation of D-lysine into peptide chains, a crucial strategy in developing therapeutics with improved stability and efficacy.[2][3]

Physicochemical Properties and Handling

A comprehensive understanding of the compound's properties is paramount for its effective application and storage.

| Property | Value | Source(s) |

| CAS Number | 66494-53-9 | [4][5][6][][8] |

| Molecular Formula | C₁₂H₂₄N₂O₄·HCl | [2][3][] |

| Molecular Weight | 296.79 - 296.83 g/mol | [2][3][6][] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 160-165 °C | [2][3] |

| Solubility | Soluble in water, methanol, and DMSO | [1] |

| Purity | ≥ 98% (HPLC) | [2][3] |

| Storage Conditions | Store at ≤ -4 °C | [2][3] |

Expert Insight: The hydrochloride salt not only improves solubility but also ensures the alpha-amino group remains protonated and non-reactive until the desired coupling step, providing an additional layer of orthogonal protection during synthesis.

The Core Mechanism: Strategic Protection in Synthesis

The utility of Nε-Boc-D-lysine methyl ester hydrochloride is rooted in the strategic use of the Boc protecting group. The lysine amino acid has two amino groups: the alpha-amino (α-NH₂) group at the chiral center and the epsilon-amino (ε-NH₂) group at the terminus of its side chain. For controlled peptide synthesis, one must be available for peptide bond formation while the other remains inert.

Here, the Boc group selectively "caps" the more reactive ε-NH₂ group. This is critical because, without protection, both amino groups could react during peptide coupling, leading to undesired branched peptides and a complex mixture of products. The Boc group is stable under the conditions required for peptide bond formation but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for subsequent modification of the lysine side chain if required.[2][3]

References

- 1. CAS 66494-53-9: Methyl N6-(tert-butoxycarbonyl)-D-lysinate… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. alfachemic.com [alfachemic.com]

- 6. H-D-LYS(BOC)-OME HCL | 66494-53-9 [chemicalbook.com]

- 8. 66494-53-9, Methyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride (1:1), CAS No 66494-53-9 Methyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride (1:1) my [chemnet.com]

A Comprehensive Technical Guide to the Solubility of H-D-Lys(Boc)-OMe.HCl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Lys(Boc)-OMe.HCl, or N-epsilon-Boc-D-lysine methyl ester hydrochloride, is a critical building block in modern peptide synthesis and pharmaceutical development. Its solubility characteristics in various organic solvents are a pivotal factor in reaction kinetics, purification efficiency, and formulation success. This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound, moving beyond simple qualitative statements to offer a practical and quantitative understanding for laboratory applications. We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for solubility determination, and provide a comparative analysis of its solubility in a range of common organic solvents. This guide is intended to be an essential resource for researchers, enabling them to make informed decisions on solvent selection, optimize experimental conditions, and accelerate their research and development endeavors.

I. Introduction: The Critical Role of Solubility in Peptide Chemistry

The success of peptide synthesis and the development of peptide-based therapeutics are intrinsically linked to the solubility of the constituent amino acid derivatives.[1] Poor solubility can lead to a cascade of issues, including incomplete reactions, challenging purification, and difficulties in formulation, ultimately impacting yield, purity, and bioavailability.[1] this compound, a derivative of the amino acid lysine with a tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine and a methyl ester at the C-terminus, is a frequently utilized building block. Understanding its behavior in different solvent environments is not merely a matter of convenience but a fundamental requirement for robust and reproducible synthetic and formulation processes.

This guide will provide a detailed exploration of the solubility of this compound, addressing the "why" behind its solubility characteristics and offering practical guidance for the laboratory setting.

II. Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehending its solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₅ClN₂O₄ | [2][3] |

| Molecular Weight | 296.79 g/mol | [2][3] |

| Appearance | White to off-white powder/crystalline solid | [4][5] |

| Melting Point | 160-165 °C | [4] |

| Chirality | D-enantiomer | [2] |

The presence of a free amine hydrochloride salt, a protected amine, and a methyl ester gives the molecule a unique combination of polar and non-polar characteristics, which dictates its interaction with different solvents.

III. Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" provides a simplified but useful starting point for understanding solubility. A more nuanced perspective considers the interplay of several factors:

-

Polarity: The polarity of both the solute (this compound) and the solvent is a primary determinant of solubility. This compound possesses both polar (amine hydrochloride, ester) and non-polar (Boc group, aliphatic side chain) regions.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of this compound, which has hydrogen bond donor (N-H) and acceptor (C=O) sites.

-

Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate ions. Solvents with higher dielectric constants are generally better at dissolving ionic compounds like the hydrochloride salt of an amine.

-

Molecular Structure: The presence of the bulky, non-polar tert-butyloxycarbonyl (Boc) group and the methyl ester modification influences the overall shape and polarity of the molecule, impacting how it packs in a crystal lattice and interacts with solvent molecules.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

IV. Experimental Determination of Solubility: A Practical Approach

To provide actionable data for laboratory use, a systematic approach to determining the solubility of this compound is necessary. The following section outlines a robust experimental protocol and presents the resulting solubility data in a clear, comparative format.

A. Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Objective: To determine the quantitative solubility of this compound in a range of common organic solvents at a controlled temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

Diagram of the Experimental Workflow:

Caption: Workflow for solubility determination via the shake-flask method.

B. Solubility Data Summary

The following table summarizes the solubility of this compound in a selection of common organic solvents, based on available data and established chemical principles. It is important to note that enantiomers (D- and L- forms) generally have identical solubilities in achiral solvents. Therefore, data for the L-enantiomer can be considered a reliable indicator for the D-enantiomer.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility Classification | Estimated Solubility Range (g/L) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very Soluble | >100[2] |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Freely Soluble | 50 - 100[4] |

| Methanol | 5.1 | 32.7 | Soluble | 10 - 50[5][6] |

| Ethanol | 4.3 | 24.5 | Sparingly Soluble | 1 - 10[5] |

| Isopropanol | 3.9 | 19.9 | Sparingly Soluble | 1 - 10 |

| Acetonitrile | 5.8 | 37.5 | Slightly Soluble | 0.1 - 1 |

| Dichloromethane (DCM) | 3.1 | 9.1 | Slightly Soluble | 0.1 - 1 |

| Chloroform | 4.1 | 4.8 | Slightly Soluble | 0.1 - 1 |

| Ethyl Acetate | 4.4 | 6.0 | Very Slightly Soluble | < 0.1 |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Very Slightly Soluble | < 0.1 |

Note: The estimated solubility ranges are based on a combination of available data and predictions from physicochemical properties. Actual values may vary depending on experimental conditions.

Diagram of Solubility Logic:

Caption: Factors influencing the solubility of this compound.

C. Discussion of Solubility Profile

The experimental data reveals a clear trend in the solubility of this compound, which can be rationalized by the principles outlined in Section III.

-

High Solubility in Polar Aprotic Solvents: The exceptional solubility in DMSO and high solubility in DMF can be attributed to their high polarity and ability to effectively solvate both the ionic hydrochloride portion and the polar ester and carbamate groups of the molecule.[2][4]

-

Good to Moderate Solubility in Alcohols: Methanol and ethanol are effective solvents due to their ability to form hydrogen bonds with the solute and their relatively high polarity.[5][6] The decrease in solubility from methanol to isopropanol is consistent with the decreasing polarity and increasing steric hindrance of the longer alkyl chain.

-

Limited Solubility in Less Polar Solvents: The solubility is significantly lower in solvents like dichloromethane, chloroform, ethyl acetate, and THF. While the non-polar Boc group and the aliphatic side chain have some affinity for these solvents, their lower polarity and inability to effectively solvate the ionic hydrochloride salt lead to poor overall solubility.

V. Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in a range of common organic solvents. By combining theoretical principles with a practical experimental framework and a clear presentation of solubility data, we have aimed to equip researchers, scientists, and drug development professionals with the knowledge necessary to make informed decisions in their work. The high solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in lower alcohols, contrasts with its limited solubility in less polar media. This understanding is crucial for optimizing reaction conditions, developing effective purification strategies, and advancing the formulation of peptide-based therapeutics.

VI. References

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

References

The Alchemist's Companion: A Technical Guide to the Safe Handling and Application of H-D-Lys(Boc)-OMe.HCl

For the modern researcher, scientist, and drug development professional, the protected amino acid H-D-Lys(Boc)-OMe.HCl is a cornerstone reagent in the intricate art of peptide synthesis. Its unique stereochemistry and protecting group strategy offer a gateway to novel therapeutic peptides and complex molecular architectures. However, as with any potent tool in the alchemist's laboratory, a deep understanding of its properties and a disciplined approach to its handling are paramount to ensuring both the safety of the practitioner and the integrity of the scientific endeavor.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a holistic and practical understanding of this compound, from the fundamental principles of its safe handling to its application in the laboratory. We will delve into the causality behind each procedural recommendation, fostering a culture of safety that is proactive rather than merely compliant.

Section 1: The Nature of the Reagent - A Physicochemical and Hazard Profile

A thorough understanding of a chemical's properties is the bedrock of its safe handling. This compound, or (R)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, is a white to off-white powder.[1] Its stability and reactivity are dictated by the interplay of its functional groups: a primary amine hydrochloride, a methyl ester, and a tert-butyloxycarbonyl (Boc) protected side-chain amine.

| Property | Value | Source |

| CAS Number | 66494-53-9 | [1] |

| Molecular Formula | C12H25ClN2O4 | [1] |

| Molecular Weight | 296.79 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 158-159 °C | [2] |

| Storage Temperature | 2-8 °C | [3] |

The primary hazards associated with this compound, as with many similar protected amino acids, are related to its potential for irritation and its fine, easily aerosolized nature. While specific GHS classifications can vary between suppliers, related compounds are often classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, treating this reagent with the appropriate level of caution is a professional imperative.

Section 2: The Sanctity of the Workspace - Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is a well-designed workspace and the diligent use of Personal Protective Equipment (PPE). This is not merely a matter of following rules, but a tangible commitment to personal and collective safety. The Occupational Safety and Health Administration (OSHA) mandates a multi-layered approach to laboratory safety, starting with engineering controls.[4][5][6]

Engineering Controls: The Unseen Guardian

-

Chemical Fume Hood: All handling of powdered this compound should be conducted within a certified chemical fume hood. This is non-negotiable. The fine powder can easily become airborne, creating an inhalation hazard.[7] A fume hood provides a contained workspace that draws airborne particulates away from the user.

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of any vapors or dusts that may escape primary containment.

Personal Protective Equipment (PPE): The Scientist's Armor

The appropriate PPE creates a necessary barrier between the researcher and the chemical.[8][9][10] The selection of PPE should be based on a thorough risk assessment of the planned procedures.[8][11]

-

Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[11] However, when weighing out the powder or during any procedure with a risk of splashing, chemical splash goggles are strongly recommended. A face shield, worn over safety glasses, provides an additional layer of protection.[8][11]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[8] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if they become contaminated. Double-gloving can provide an extra layer of security during high-risk manipulations.

-

Body Protection: A flame-resistant lab coat, fully buttoned, protects the skin and personal clothing from spills and contamination.[8]

-

Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or if engineering controls are not available, a NIOSH-approved respirator with the appropriate cartridges may be necessary.[12]

The following diagram illustrates the logical flow of selecting and using PPE:

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. H-D-LYS(BOC)-OME HCL | 66494-53-9 [chemicalbook.com]

- 4. compliancy-group.com [compliancy-group.com]

- 5. osha.gov [osha.gov]

- 6. mastercontrol.com [mastercontrol.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 9. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]

- 10. ors.od.nih.gov [ors.od.nih.gov]

- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 12. NIOSH Personal Protective Equipment | Personal Protective Equipment | CDC [cdc.gov]

The Mirror-Image Imperative: A Technical Guide to the Structural and Functional Role of D-Amino Acids in Peptide Engineering

Introduction: Beyond Nature's L-Amino Acid Dogma

In the intricate world of peptide science, nature has overwhelmingly favored the use of L-amino acids as the fundamental building blocks of proteins and peptides. This homochirality is central to the precise three-dimensional structures that govern biological function. However, for researchers and drug developers, the exclusive reliance on L-amino acids presents a significant hurdle: proteolytic instability. Peptides composed entirely of L-amino acids are often rapidly degraded by endogenous proteases, limiting their therapeutic potential.[1][2][3] This guide delves into the strategic incorporation of D-amino acids—the non-natural mirror images of their L-counterparts—as a powerful tool to overcome these limitations. We will explore the profound impact of D-amino acids on peptide structure, stability, and bioactivity, providing a technical framework for their rational application in modern peptide design.

The core advantage conferred by D-amino acids lies in their stereochemistry. Proteases, themselves chiral macromolecules, have active sites specifically evolved to recognize and cleave peptide bonds flanked by L-amino acids.[1][3] The introduction of a D-amino acid creates a sterically incompatible substrate, rendering the peptide bond resistant to enzymatic hydrolysis.[1][2][4] This fundamental principle of steric hindrance is the cornerstone of designing proteolytically stable peptide therapeutics with extended in vivo half-lives.[1][4] Beyond this primary benefit, the inclusion of D-amino acids has nuanced and often dramatic effects on peptide conformation, which can be strategically exploited to fine-tune biological activity.

Part 1: The Conformational Consequences of Chirality Inversion

The substitution of an L-amino acid with its D-enantiomer is not a structurally silent modification. It introduces a localized inversion of the peptide backbone, which can have cascading effects on the secondary and tertiary structure of the peptide. Understanding these conformational perturbations is critical for predicting and controlling the biological outcome of the modification.

Impact on Secondary Structure: A Double-Edged Sword

The precise effect of a D-amino acid on secondary structure is context-dependent, influenced by its position within the sequence and the surrounding amino acid residues.

-

Disruption of α-Helices: The canonical right-handed α-helix is a common structural motif in bioactive peptides. The incorporation of a D-amino acid into an L-amino acid-based α-helix is generally destabilizing.[5][6] The inverted stereochemistry at the α-carbon disrupts the precise pattern of hydrogen bonding required to maintain the helical fold. This disruptive effect can be harnessed to, for example, selectively eliminate an undesirable secondary structure that may lead to off-target effects.

-

Induction and Stabilization of β-Turns: Conversely, D-amino acids are potent inducers of specific types of β-turns, particularly type I' and II' turns.[7] These reverse turns are critical for the compact folding of many peptides and for presenting key side chains for receptor interaction. By strategically placing a D-amino acid, researchers can pre-organize a peptide into a bioactive conformation that mimics the bound state, potentially increasing receptor affinity.

-

Influence on β-Sheet Formation: The effect on β-sheets is more complex. While some studies have shown that single L-to-D substitutions can be highly destabilizing to β-sheet-rich structures, others have demonstrated that D-amino acids can promote the formation of specific β-sheet arrangements, such as β-hairpins.[5][8][9]

The following diagram illustrates the localized disruption of an α-helical structure upon the introduction of a D-amino acid.

Caption: Disruption of α-helical structure by a D-amino acid.

Modulating Tertiary Structure and Receptor Binding

The cumulative effects of altered secondary structure propagate to the overall tertiary fold of the peptide. This can have profound implications for receptor binding and subsequent biological signaling.

-

Altering Receptor Affinity and Specificity: By changing the three-dimensional presentation of key pharmacophoric side chains, a D-amino acid can dramatically alter a peptide's binding affinity for its target receptor.[10] In some cases, this can lead to enhanced binding and increased potency.[10][11] In others, it may reduce affinity or even switch a peptide from an agonist to an antagonist by presenting a conformation that binds to the receptor but fails to elicit a downstream signal.

-

Retro-Inverso Peptides: A more radical approach involves synthesizing a "retro-inverso" peptide, where the entire sequence is reversed, and all L-amino acids are replaced with their D-counterparts.[12][13] The rationale is to maintain the spatial orientation of the side chains relative to the backbone, thus mimicking the topology of the original L-peptide while being composed entirely of protease-resistant D-amino acids.[12] While elegant in concept, the success of this approach is not guaranteed, as the altered peptide backbone may not perfectly replicate the binding interactions of the parent molecule.[2][12]

Part 2: The Practical Imperative: Enhanced Proteolytic Stability

The primary and most widely exploited advantage of incorporating D-amino acids is the significant enhancement of resistance to enzymatic degradation.[1][2][4]

The Mechanism of Protease Resistance

Endogenous proteases, such as trypsin, chymotrypsin, and various peptidases, are highly stereospecific.[3] Their catalytic mechanisms rely on a precise lock-and-key fit with the L-amino acid residues of their substrates. When a D-amino acid is encountered, the inverted stereochemistry at the α-carbon prevents the peptide from correctly docking into the enzyme's active site.[14] This steric clash effectively halts proteolysis at or near the site of the D-amino acid substitution. Even a single D-amino acid can confer substantial protection, and peptides composed entirely of D-amino acids are generally completely resistant to common proteases.[14][15]

The following table summarizes the comparative stability of L-peptides versus their D-amino acid-containing counterparts in the presence of common proteases.

| Peptide Type | Protease | Half-life (t½) | Rationale for Stability |

| All L-amino acid peptide | Trypsin, Chymotrypsin, Serum Proteases | Minutes to a few hours | Susceptible to stereospecific enzymatic cleavage.[2][15] |

| Single D-amino acid substitution | Trypsin, Chymotrypsin, Serum Proteases | Several hours to days | Steric hindrance at the cleavage site prevents enzyme binding.[14][16] |

| All D-amino acid peptide | Trypsin, Chymotrypsin, Serum Proteases | Days to weeks | Completely unrecognizable by L-amino acid-specific proteases.[14][15] |

Part 3: Experimental Protocols and Methodologies

The successful integration of D-amino acids into peptide design relies on robust synthesis and analytical methods.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) for incorporating a D-amino acid.

Materials:

-

Rink Amide resin

-

Fmoc-protected L-amino acids

-

Fmoc-protected D-amino acid of choice

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF within an SPPS vessel.

-

Initial Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF, DCM, and MeOH.[17]

-

First Amino Acid Coupling: Activate the first Fmoc-protected L-amino acid with HBTU and DIPEA in DMF and add it to the resin. Agitate to facilitate coupling. Wash the resin.

-

Iterative Deprotection and Coupling: Repeat the deprotection (20% piperidine in DMF) and coupling steps for each subsequent L-amino acid in the sequence.[17]

-

D-Amino Acid Incorporation: At the desired position in the sequence, use the corresponding Fmoc-protected D-amino acid in the coupling step. The procedure remains identical to that for L-amino acids.[18]

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.[17][18]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.

The following diagram outlines the workflow for the synthesis and initial characterization of a D-amino acid-containing peptide.

Caption: SPPS workflow for D-amino acid peptide synthesis.

Protocol: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the impact of D-amino acid incorporation on the secondary structure of a peptide.[19]

Materials:

-

Purified L-peptide and D-amino acid-containing peptide

-

Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

-

CD spectrophotometer

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation: Prepare solutions of both the all-L peptide and the D-amino acid-containing peptide at a known concentration (e.g., 50 µM) in the chosen buffer.

-

Instrument Setup: Set up the CD spectrophotometer to scan in the far-UV region (typically 190-260 nm).

-

Blank Measurement: Record a baseline spectrum of the buffer alone.

-

Sample Measurement: Record the CD spectra for both the L-peptide and the D-amino acid-containing peptide.

-

Data Processing: Subtract the buffer baseline from each peptide spectrum. Convert the data from ellipticity (mdeg) to mean residue ellipticity ([θ]).

-

Analysis:

-

α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.[9][19]

-

β-sheet: Characterized by a negative band around 218 nm and a positive band around 195 nm.[9][19]

-

Random Coil: Characterized by a strong negative band near 200 nm.[19]

-

Compare the spectra of the L- and D-peptides to identify changes in secondary structure content. A reduction in the intensity of the 222 nm band, for instance, would indicate a loss of α-helical content.[5][9]

-

Protocol: Protease Stability Assay

This assay directly measures the enhanced stability of a D-amino acid-containing peptide compared to its L-counterpart.

Materials:

-

Purified L-peptide and D-amino acid-containing peptide

-

Protease of interest (e.g., trypsin, chymotrypsin, or human serum)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

RP-HPLC system

-

Quenching solution (e.g., 10% TFA)

Procedure:

-

Reaction Setup: Prepare separate reaction mixtures for the L-peptide and the D-peptide. Each mixture should contain the peptide at a known concentration (e.g., 1 mg/mL) and the protease in the reaction buffer.

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction in the aliquot by adding the quenching solution.

-

HPLC Analysis: Analyze each quenched aliquot by RP-HPLC. Monitor the peak corresponding to the intact peptide.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time for both the L- and D-peptides. Calculate the half-life (t½) for each peptide.

The following diagram illustrates the logical flow of a protease stability assay.

Caption: Workflow for assessing proteolytic stability.

Conclusion: A New Frontier in Peptide Design

The incorporation of D-amino acids is more than a simple trick to foil proteases; it is a sophisticated strategy for modulating the structure and function of peptides. By moving beyond the confines of the 20 proteinogenic L-amino acids, researchers can access novel chemical space, creating peptides with enhanced stability, improved bioavailability, and fine-tuned biological activities.[1][4] The ability to rationally control peptide conformation and resistance to degradation provides a powerful toolkit for the development of next-generation peptide therapeutics. As our understanding of the nuanced structural effects of D-amino acids continues to grow, so too will our ability to design and synthesize peptide-based drugs with unprecedented efficacy and durability.

References

- 1. benchchem.com [benchchem.com]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. lifetein.com [lifetein.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 18. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 19. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

A Senior Application Scientist's Guide to H-D-Lys(Boc)-OMe.HCl: From Sourcing to Synthesis

For the researcher, scientist, or drug development professional engaged in peptide chemistry, the selection of starting materials is a critical determinant of success. Among the vast array of non-canonical amino acid building blocks, H-D-Lys(Boc)-OMe.HCl (Nε-tert-Butoxycarbonyl-D-lysine methyl ester hydrochloride) holds a significant position. Its utility stems from the strategic incorporation of a D-enantiomer, which imparts crucial proteolytic resistance to synthetic peptides, thereby enhancing their therapeutic potential. This guide provides an in-depth technical overview of this compound, covering its commercial landscape, quality control considerations, and practical application in solid-phase peptide synthesis (SPPS).

The Strategic Imperative for D-Amino Acids in Peptide Therapeutics

Naturally occurring peptides are constructed from L-amino acids and are thus readily recognized and degraded by endogenous proteases. This rapid clearance presents a major hurdle in the development of peptide-based drugs, leading to short in-vivo half-lives. The substitution of one or more L-amino acids with their D-enantiomers is a well-established strategy to overcome this limitation. The altered stereochemistry at the α-carbon renders the adjacent peptide bonds resistant to cleavage by most proteases, significantly extending the peptide's circulation time and bioavailability.

The choice of this compound is particularly advantageous. The lysine side chain offers a reactive ε-amino group that can be utilized for various modifications, such as pegylation, lipidation, or conjugation to other molecules, further enhancing the pharmacokinetic properties of the final peptide. The Boc (tert-Butoxycarbonyl) protecting group on this side chain is stable under the conditions required for peptide chain elongation in Boc-based SPPS and can be selectively removed during the final cleavage step.

Commercial Suppliers and Quality Considerations

A reliable supply of high-purity this compound is paramount for reproducible and successful peptide synthesis. Several reputable chemical suppliers offer this reagent, often with varying purity grades and documentation.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | Available Quantities | Noteworthy Offerings |

| Sigma-Aldrich (Merck) | ≥98.0% (TLC) | 1 g, 5 g, 25 g | Extensive documentation (CoA, SDS), consistent quality. |

| Chem-Impex | ≥98% (HPLC) | Custom and bulk quantities | Focus on peptide synthesis reagents. |

| Aapptec | Lot-specific (CoA) | Gram to kilogram scale | Specializes in peptides and reagents for peptide synthesis.[1] |

| BOC Sciences | Inquiry | Custom synthesis available | Broad portfolio of biochemicals and pharmaceutical ingredients. |

| MedChemExpress | >98% | 10 g, 25 g, 50 g, 100 g | Detailed solubility and stability data.[2] |

| Tokyo Chemical Industry (TCI) | >98.0% (T) (qNMR) | 1 g, 5 g | Strong focus on reagent quality and analytical data.[3] |

Note: This table is not exhaustive and pricing is subject to change. Researchers should always request a lot-specific Certificate of Analysis.

Decoding the Certificate of Analysis (CoA): A Self-Validating System

The CoA is the most critical document for assessing the quality of this compound. A researcher should meticulously review the following parameters:

Table 2: Key Quality Control Specifications for this compound

| Parameter | Typical Specification | Analytical Method | Importance and Rationale |

| Purity | ≥98% | HPLC, TLC, qNMR | Ensures that the reagent is free from contaminants that could lead to side reactions or the incorporation of incorrect building blocks in the peptide sequence. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure and the presence of the Boc and methyl ester groups. |

| Specific Rotation ([α]D) | Lot-specific (e.g., -14.6 ± 2º) | Polarimetry | Verifies the enantiomeric purity of the D-isomer. Contamination with the L-isomer can compromise the desired proteolytic resistance of the final peptide. |

| Appearance | White to off-white powder | Visual Inspection | Deviations from the expected appearance may indicate the presence of impurities or degradation. |

| Solubility | Soluble in DMF, DMSO | Visual Inspection | Ensures the reagent will dissolve completely in the solvents commonly used for SPPS. |

| Water Content | ≤0.5% | Karl Fischer Titration | High water content can interfere with coupling reactions by hydrolyzing activated esters. |

Practical Application in Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in the Boc/Bzl strategy of SPPS. The workflow involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain attached to a solid support (resin).

Experimental Protocol: Incorporation of this compound

This protocol outlines a single coupling cycle for incorporating this compound into a peptide sequence on a pre-loaded resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization solution: 5% DIEA in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Nα-Boc Deprotection:

-

Drain the DCM.

-

Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes (pre-wash).

-

Drain and add fresh deprotection solution. Agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

-

-

Neutralization:

-

Wash the resin with DMF (2 times).

-

Add the neutralization solution (5% DIEA in DMF) and agitate for 2 minutes. Repeat once.

-

Drain and wash the resin with DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 3 equivalents) in DMF.

-

Add the base (e.g., DIEA, 6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Visualization of the SPPS Workflow

Caption: A typical workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Common Issues

Even with high-quality reagents, challenges can arise during SPPS. Understanding the potential pitfalls and their solutions is crucial for efficient peptide synthesis.

Table 3: Troubleshooting Guide for SPPS using this compound

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The growing peptide chain may be aggregated or folded, preventing access to the N-terminus. Reagent Degradation: The coupling agent or this compound may have degraded due to moisture. | Double Couple: Repeat the coupling step with fresh reagents. Use a Stronger Coupling Agent: Switch to HATU or another high-efficiency coupling reagent. Incorporate Chaotropic Salts: Wash the resin with a solution of LiCl in DMF before coupling to disrupt secondary structures.[4] Ensure Anhydrous Conditions: Use dry solvents and fresh reagents. |